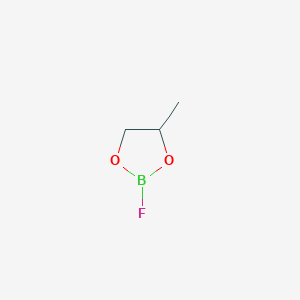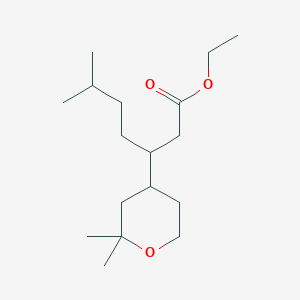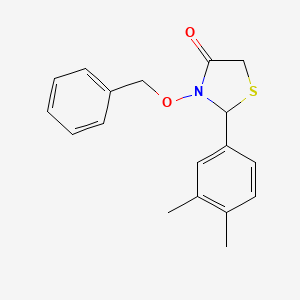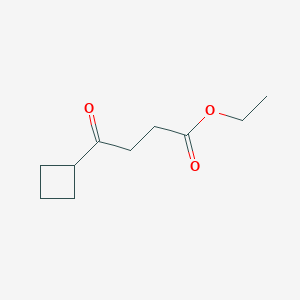
2-Fluoro-4-methyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-methyl-1,3,2-dioxaborolane is a boronic ester compound with the molecular formula C₃H₆BFO₂ It is a derivative of boronic acid and contains a fluorine atom, which imparts unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Fluoro-4-methyl-1,3,2-dioxaborolane can be synthesized through a hydroboration reaction, where a boron-hydrogen bond is added across an alkene or alkyne. This reaction is typically rapid and proceeds with high selectivity. The synthesis involves the use of boron reagents and appropriate catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale hydroboration processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process is designed to be environmentally benign and cost-effective, making it suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-methyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-hydride species.
Substitution: It participates in substitution reactions, where the fluorine atom or other groups can be replaced by different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include boronic acids, boron-hydride species, and substituted boronic esters. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and materials science .
Applications De Recherche Scientifique
2-Fluoro-4-methyl-1,3,2-dioxaborolane has a wide range of scientific research applications:
Biology: The compound is explored for its potential in biological assays and as a probe for studying enzyme activities.
Mécanisme D'action
The mechanism by which 2-Fluoro-4-methyl-1,3,2-dioxaborolane exerts its effects involves its ability to form stable complexes with various molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound interacts with enzymes and other proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound is similar in structure but contains a pyridine ring, which imparts different chemical properties.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another similar compound with a benzoate group, used in different applications.
Uniqueness
2-Fluoro-4-methyl-1,3,2-dioxaborolane is unique due to its specific combination of a fluorine atom and a boronic ester group. This combination provides distinct reactivity and stability, making it valuable in various chemical and biological applications. Its ability to participate in diverse reactions and form stable complexes with molecular targets sets it apart from other similar compounds .
Propriétés
Numéro CAS |
915303-46-7 |
|---|---|
Formule moléculaire |
C3H6BFO2 |
Poids moléculaire |
103.89 g/mol |
Nom IUPAC |
2-fluoro-4-methyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C3H6BFO2/c1-3-2-6-4(5)7-3/h3H,2H2,1H3 |
Clé InChI |
OLZKVNXDIGYADP-UHFFFAOYSA-N |
SMILES canonique |
B1(OCC(O1)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Methanesulfinyl)-4-[4-(3-methylphenyl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B12615885.png)
![N-[(2S)-1-[(3,4-dichlorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide](/img/structure/B12615888.png)
![4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate](/img/structure/B12615891.png)


![8-(2,6-Dimethylhept-5-EN-1-YL)-1,5-diazabicyclo[3.2.1]octane](/img/structure/B12615904.png)

![(2R,3R)-2,3,7,9,9-pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one](/img/structure/B12615925.png)

![2-[1-(1,3-benzodioxol-5-yl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-hexylacetamide](/img/structure/B12615941.png)
![5-(4-bromophenyl)-3-(3-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12615945.png)
![N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12615974.png)
![2-({[2-(2,4-Dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B12615981.png)
